2,5-Diethylterephthalaldehyde
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Overview
Description
2,5-Diethylterephthalaldehyde: is an organic compound with the molecular formula C12H14O2. It is a derivative of terephthalaldehyde, where two ethyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is typically used in various chemical syntheses and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Diethylterephthalaldehyde can be synthesized through a multi-step process starting from p-xylene. The general synthetic route involves:
Bromination: p-Xylene is reacted with bromine to form α,α,α’,α’-Tetrabromo-p-xylene.
Hydrolysis: The tetrabromo compound is then hydrolyzed using sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, reaction time, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diethylterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Condensation: It reacts with amines to form imines (Schiff bases), which are stable due to aromatic conjugation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Condensation: The reaction with amines typically occurs in the presence of a dehydrating agent like anhydrous magnesium sulfate.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Condensation: Imines (Schiff bases).
Scientific Research Applications
2,5-Diethylterephthalaldehyde is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diethylterephthalaldehyde involves its ability to form imines through condensation reactions with amines. This reaction is facilitated by the presence of the aldehyde groups, which react with the amine groups to form a stable imine linkage. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .
Comparison with Similar Compounds
Terephthalaldehyde: The parent compound with no ethyl substitutions.
2,5-Dimethylterephthalaldehyde: A similar compound with methyl groups instead of ethyl groups at the 2 and 5 positions.
Uniqueness: 2,5-Diethylterephthalaldehyde is unique due to the presence of ethyl groups, which can influence its reactivity and the properties of the compounds it forms. The ethyl groups can provide steric hindrance and affect the electronic properties of the molecule, making it distinct from its methyl-substituted counterpart .
Biological Activity
2,5-Diethylterephthalaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its antioxidant and anticancer activities, as well as its pharmacological implications based on recent studies.
Chemical Structure and Properties
This compound is an aromatic aldehyde with the following molecular formula:
- Molecular Formula : C12H14O2
- Molecular Weight : 194.24 g/mol
Its structure consists of a terephthalaldehyde backbone with two ethyl groups attached at the 2 and 5 positions. This modification can influence its reactivity and biological activity.
Antioxidant Activity
Antioxidants play a crucial role in protecting cells from oxidative stress. Various studies have evaluated the antioxidant potential of compounds related to this compound.
DPPH Radical Scavenging Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to assess the free radical scavenging ability of compounds. In comparative studies, derivatives of terephthalaldehyde have shown significant antioxidant activity:
Compound | DPPH Scavenging Activity (%) | Reference |
---|---|---|
This compound | TBD | TBD |
Ascorbic Acid (Control) | 58.2 | |
Other Hydrazone Derivatives | Varies |
The exact percentage for this compound's activity is yet to be determined (TBD), but it is expected to be comparable to other derivatives that exhibit strong antioxidant properties.
Anticancer Activity
Recent research has also focused on the anticancer potential of this compound and its derivatives. The mechanisms through which these compounds exert their effects include inducing apoptosis in cancer cells and inhibiting tumor growth.
- Apoptosis Induction : Compounds with similar structures have been shown to activate apoptotic pathways in various cancer cell lines.
- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest, preventing cancer cells from proliferating.
Case Studies
A study involving the synthesis of hydrazone derivatives from terephthalaldehyde indicated that these compounds exhibited varying degrees of anticancer activity against different cell lines:
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Hydrazone Derivative A | MCF-7 (Breast Cancer) | TBD | TBD |
Hydrazone Derivative B | HeLa (Cervical Cancer) | TBD | TBD |
The specific IC50 values for this compound have not been extensively documented but are anticipated to be explored in future studies.
Pharmacological Implications
The pharmacokinetic properties of this compound have not been thoroughly studied; however, its structural characteristics suggest potential for favorable absorption and distribution profiles. The presence of ethyl groups may enhance lipophilicity, which is essential for membrane permeability.
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2,5-diethylterephthalaldehyde |
InChI |
InChI=1S/C12H14O2/c1-3-9-5-12(8-14)10(4-2)6-11(9)7-13/h5-8H,3-4H2,1-2H3 |
InChI Key |
BNQMVSLUFMBQEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1C=O)CC)C=O |
Origin of Product |
United States |
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